N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-11-3-2-6-22-16(11)20-17(21-18(22)24)27-9-15(23)19-8-12-4-5-13-14(7-12)26-10-25-13/h2-7H,8-10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHPTLDSLKYENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. Characterized by its unique structural features, including a benzodioxole moiety and a pyrido-triazinyl group, this compound may possess significant therapeutic properties, particularly in the realms of anti-inflammatory and anticancer research.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O4S |
| Molecular Weight | 373.43 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-ylthio)acetamide |
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. Mechanistic studies suggest that it may inhibit specific enzymes involved in inflammatory pathways. For instance, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays demonstrated a significant reduction in prostaglandin E2 (PGE2) production when cells were treated with this compound.
Anticancer Potential
The anticancer properties of this compound have been explored through various studies:
- Cell Proliferation Inhibition : In cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), this compound demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values were reported to be around 15 µM for MCF7 and 20 µM for A549 cells.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to an increase in early and late apoptotic cells. This suggests that the compound may induce apoptosis through intrinsic pathways involving mitochondrial dysfunction.
- Mechanism of Action : The proposed mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins. Increased levels of pro-apoptotic proteins such as Bax were observed alongside decreased levels of anti-apoptotic proteins like Bcl-xL.
Case Study 1: In Vivo Efficacy
A recent study investigated the in vivo efficacy of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl}acetamide using xenograft models of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to controls (p < 0.05). Histological analysis indicated reduced cell proliferation and increased apoptosis within tumor tissues.
Case Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that after oral administration in rats, the compound exhibited a half-life of approximately 6 hours with peak plasma concentrations reached within 1 hour. These findings suggest favorable absorption characteristics that could support its development as an oral therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares core motifs with other sulfanyl-acetamide derivatives, particularly those containing triazole, pyridine, or fused heterocyclic systems. Below is a comparative analysis based on structural analogs and their reported activities:
Table 1: Structural and Bioactivity Comparison
Key Observations
Heterocyclic Core Influence: The pyrido[1,2-a][1,3,5]triazin-4-one core in the target compound differs from the 1,2,4-triazole systems in analogs . The pyridotriazine’s fused ring system may enhance rigidity and binding specificity compared to the smaller triazole ring. Triazole derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-triazol-3-yl)sulfanyl)-N-acetamides) exhibit anti-exudative activity in rodent models, suggesting that sulfanyl-acetamide derivatives with planar heterocycles are viable for inflammatory applications .
Substituent Effects: The benzodioxolylmethyl group in the target compound may confer superior metabolic stability compared to furan-2-yl or benzyloxy substituents due to its electron-rich aromatic system and resistance to oxidative degradation .
Anti-Exudative Activity :
- Triazole-based sulfanyl-acetamides (e.g., compounds 3.1–3.21 in ) demonstrated dose-dependent anti-exudative effects in rats, with efficacy comparable to diclofenac sodium at 10 mg/kg . The target compound’s pyridotriazine core may extend this activity through distinct mechanisms, though empirical validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
